MtTMPK-IN-7

Mycobacterium tuberculosis Antitubercular agents Minimum inhibitory concentration

MtTMPK-IN-7 (compound is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a validated target for the discovery of new antitubercular agents. It exhibits moderate enzyme inhibitory potency (IC50 = 47 μM) and sub-micromolar activity against mycobacteria (MIC = 2.3–4.7 μM) without significant cytotoxicity, making it a useful tool compound for investigating MtbTMPK inhibition and antimycobacterial mechanisms.

Molecular Formula C27H29ClN6O3
Molecular Weight 521.0 g/mol
Cat. No. B15568390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtTMPK-IN-7
Molecular FormulaC27H29ClN6O3
Molecular Weight521.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H29ClN6O3/c1-3-22-24(34-16-19(28)6-9-23(34)30-22)26(36)29-14-18-4-7-20(8-5-18)32-12-10-21(11-13-32)33-15-17(2)25(35)31-27(33)37/h4-9,15-16,21H,3,10-14H2,1-2H3,(H,29,36)(H,31,35,37)
InChIKeyFXBYHKZKOADXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MtTMPK-IN-7 for Sale | Mycobacterial Thymidylate Kinase Inhibitor for Tuberculosis Research


MtTMPK-IN-7 (compound 26) is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a validated target for the discovery of new antitubercular agents [1]. It exhibits moderate enzyme inhibitory potency (IC50 = 47 μM) and sub-micromolar activity against mycobacteria (MIC = 2.3–4.7 μM) without significant cytotoxicity, making it a useful tool compound for investigating MtbTMPK inhibition and antimycobacterial mechanisms [1].

Why MtTMPK-IN-7 Cannot Be Replaced by Other MtbTMPK Inhibitors in Critical Assays


MtbTMPK inhibitors vary dramatically in their enzyme inhibition versus whole-cell activity relationships, often showing a disconnect between biochemical potency and antimycobacterial efficacy [1][2]. Many potent MtbTMPK inhibitors exhibit negligible activity against M. tuberculosis due to poor bacterial uptake, while others achieve whole-cell activity but at the cost of significant cytotoxicity [1]. Consequently, compounds within the same target class cannot be assumed to produce equivalent results in cellular or in vivo tuberculosis models; specific selection based on quantitative performance data is essential.

Head-to-Head Quantitative Comparison: MtTMPK-IN-7 vs. Leading MtbTMPK Inhibitor Analogs


Whole-Cell Antimycobacterial Potency: MtTMPK-IN-7 MIC vs. MtTMPK-IN-5 and MtTMPK-IN-1

MtTMPK-IN-7 demonstrates superior whole-cell antimycobacterial activity compared to several structurally distinct MtbTMPK inhibitors. Its MIC range (2.3–4.7 μM) against M. tuberculosis is significantly lower than that of MtTMPK-IN-5 (MIC = 12.5 μM) and MtTMPK-IN-1 (reported to have moderate to weak activity with no explicit MIC value provided, but considered inferior) [1]. This sub-micromolar potency translates to a 2.7- to 5.4-fold improvement in whole-cell activity relative to MtTMPK-IN-5.

Mycobacterium tuberculosis Antitubercular agents Minimum inhibitory concentration

Cytotoxicity Profile: MtTMPK-IN-7 Absence of Significant Cytotoxicity vs. Cytotoxic MtbTMPK Inhibitors

MtTMPK-IN-7 exhibits no significant cytotoxicity, in stark contrast to several other MtbTMPK inhibitors. For example, MtTMPK-IN-2 displays an EC50 of 6.1 μM in MRC-5 human fibroblast cells, and MtTMPK-IN-3 has an EC50 of 12.5 μM . Additionally, earlier reported potent inhibitors (e.g., compounds 19 and 20) showed high cytotoxicity with MRC-5 CC50 values of 6.39 μM and 1.45 μM, respectively [1]. The absence of cytotoxicity in MtTMPK-IN-7 eliminates a major confounding variable in cellular assays and enhances its suitability for long-term studies.

Cytotoxicity Human fibroblast cells Selectivity index

Balanced Enzyme Inhibition and Cellular Activity: A Quantitative Index Advantage

MtTMPK-IN-7 possesses a moderate biochemical IC50 (47 μM) while achieving low micromolar MIC (2.3–4.7 μM), resulting in an IC50/MIC ratio of approximately 10–20 . This contrasts with MtTMPK-IN-3, which is an exceptionally potent enzyme inhibitor (IC50 = 0.12 μM) but shows a much poorer translation to whole-cell activity (MIC = 12.5 μM), yielding an IC50/MIC ratio of ~0.01 . The balanced profile of MtTMPK-IN-7 suggests improved cellular uptake and target engagement, a critical advantage for phenotypic screening and mechanism-of-action studies.

Structure-activity relationship IC50/MIC ratio Cellular uptake

Optimal Use Cases for MtTMPK-IN-7 Based on Quantitative Performance


Phenotypic Screening for Antitubercular Hit Identification

MtTMPK-IN-7 is an ideal positive control for phenotypic screens aimed at identifying compounds that inhibit M. tuberculosis growth via thymidylate kinase inhibition. Its sub-micromolar MIC (2.3–4.7 μM) ensures robust growth inhibition at concentrations that are easily achieved in microplate assays, while its lack of cytotoxicity eliminates false positives from general cellular toxicity [1].

Target Engagement and Mechanism-of-Action Studies in Live Mycobacteria

Researchers investigating the intracellular target engagement of MtbTMPK inhibitors should select MtTMPK-IN-7. Its balanced IC50/MIC ratio (~10–20) implies sufficient cellular penetration to reach and inhibit MtbTMPK within the bacterial cell, unlike more potent enzyme inhibitors (e.g., MtTMPK-IN-3, IC50 = 0.12 μM) that fail to achieve comparable whole-cell activity [1].

Comparative Toxicology Profiling in Human Cell Lines

MtTMPK-IN-7 serves as a critical comparator compound in cytotoxicity panels due to its established absence of significant toxicity against human fibroblast MRC-5 cells. It provides a valuable baseline for assessing the safety margin of novel antimycobacterial agents, particularly when compared to more cytotoxic MtbTMPK inhibitors like MtTMPK-IN-2 (EC50 = 6.1 μM) [1].

Structure-Activity Relationship (SAR) Exploration of Non-Nucleoside Scaffolds

As an imidazo[1,2-a]pyridine/3,5-dinitrobenzamide conjugate, MtTMPK-IN-7 represents a distinct chemotype within the non-nucleoside MtbTMPK inhibitor class [1]. Its moderate enzyme inhibition combined with favorable whole-cell activity makes it a strategic starting point for medicinal chemistry optimization programs aiming to improve both potency and cellular permeability.

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